2,4,6-Trinitro-3-pentadecylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trinitro-3-pentadecylphenol is a chemical compound known for its unique structure and properties It is characterized by the presence of three nitro groups (-NO2) attached to the benzene ring at positions 2, 4, and 6, along with a pentadecyl chain (C15H31) at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trinitro-3-pentadecylphenol typically involves the nitration of 3-pentadecylphenol. The process begins with the preparation of 3-pentadecylphenol, which can be synthesized through the alkylation of phenol with pentadecyl bromide in the presence of a base such as potassium carbonate. The nitration reaction is then carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro groups at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration of reagents, to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trinitro-3-pentadecylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,4,6-Trinitro-3-pentadecylphenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized as a corrosion inhibitor and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Trinitro-3-pentadecylphenol involves its interaction with molecular targets and pathways. The nitro groups on the benzene ring make the compound highly reactive, allowing it to participate in various chemical reactions. In biological systems, it can interact with cellular components, leading to the disruption of cellular processes and exhibiting antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
2,4,6-Trinitro-3-pentadecylphenol can be compared with other similar compounds, such as:
2,4,6-Trinitrophenol (Picric acid): Similar structure but lacks the pentadecyl chain, making it more soluble in water and commonly used as an explosive and dye.
2,4,6-Triamino-3-pentadecylphenyl acetate: Contains amino groups instead of nitro groups, used as a corrosion inhibitor.
The uniqueness of this compound lies in its combination of nitro groups and a long alkyl chain, which imparts distinct chemical and physical properties, making it suitable for specific applications in various fields.
Properties
CAS No. |
138555-61-0 |
---|---|
Molecular Formula |
C21H33N3O7 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
2,4,6-trinitro-3-pentadecylphenol |
InChI |
InChI=1S/C21H33N3O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-18(22(26)27)16-19(23(28)29)21(25)20(17)24(30)31/h16,25H,2-15H2,1H3 |
InChI Key |
POLUINZFGXQZBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.